Superior Free-Base Stability of 4-Hydroxy Regioisomer vs. 5-Hydroxy Analogue
The 4-hydroxy regioisomer (1-amino-2,3-dihydro-1H-inden-4-ol) is stable as a free base, enabling direct handling and storage without salt formation. In stark contrast, the 5-hydroxy regioisomer is inherently unstable as a free base and can only be isolated as its hydrochloride salt due to rapid conversion to quinone methide intermediates [1].
| Evidence Dimension | Chemical Stability as Free Base |
|---|---|
| Target Compound Data | Stable as free base |
| Comparator Or Baseline | 5-Hydroxy-1-aminoindan: Unstable as free base; requires hydrochloride salt for isolation |
| Quantified Difference | Qualitative: Stable vs. Unstable (5-OH free base not isolable) |
| Conditions | Ambient laboratory conditions; free base form |
Why This Matters
This stability differential eliminates the need for salt conversion steps and expands the synthetic utility of the 4-hydroxy isomer, reducing procurement complexity and experimental risk.
- [1] Herzig, Y., Lerman, L., Goldenberg, W., Lerner, D., Gottlieb, H. E., & Nudelman, A. (2006). Hydroxy-1-aminoindans and Derivatives: Preparation, Stability, and Reactivity. The Journal of Organic Chemistry, 71(11), 4130–4140. View Source
